2-Fluoro-1-isobutoxy-4-nitrobenzene
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Overview
Description
This compound is characterized by its molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol. It is known for its distinctive structure, which includes a fluorine atom, an isobutoxy group, and a nitro group attached to a benzene ring.
Scientific Research Applications
2-Fluoro-1-isobutoxy-4-nitrobenzene is utilized in various scientific research applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of advanced materials with specific properties.
Organic Chemistry: Employed as a reagent in organic synthesis for the preparation of complex molecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-1-isobutoxy-4-nitrobenzene can be synthesized through various synthetic routes. One common method involves the reaction of 2-fluoronitrobenzene with isobutyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) may be employed .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-isobutoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles such as phenoxide ions in the presence of a base like potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, phenoxide ions, dimethylformamide (DMF), 95-125°C.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon), room temperature to elevated temperatures.
Major Products Formed
Nucleophilic Substitution: Formation of phenyl ethers.
Reduction: Formation of 2-fluoro-1-isobutoxy-4-aminobenzene.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-isobutoxy-4-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the fluorine atom can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and its ability to undergo various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-Fluoronitrobenzene: Similar structure but lacks the isobutoxy group.
4-Fluoronitrobenzene: Similar structure but with the nitro group in a different position.
1-Fluoro-2-nitrobenzene: Another isomer with different substitution patterns.
Uniqueness
2-Fluoro-1-isobutoxy-4-nitrobenzene is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties. This makes it particularly valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-fluoro-1-(2-methylpropoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-7(2)6-15-10-4-3-8(12(13)14)5-9(10)11/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXYJAOMECWNQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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